molecular formula C18H18N2O4S B2831946 methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 941997-39-3

methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2831946
CAS No.: 941997-39-3
M. Wt: 358.41
InChI Key: LFWKIPMNVIQNJE-UHFFFAOYSA-N
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Description

Methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, an imidazole ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzyl group and the hydroxymethyl group. The furan ring is then synthesized and attached to the imidazole derivative through a thioether linkage. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group results in the formation of a carboxylic acid derivative.

    Reduction: Reduction of the ester group yields an alcohol.

    Substitution: Substitution of the benzyl group can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s imidazole ring is of interest for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing into its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(((1-benzyl-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    Methyl 5-(((1-benzyl-5-methyl-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate: Contains a methyl group instead of a hydroxymethyl group, potentially altering its chemical properties.

    Methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)thiophene-2-carboxylate: Features a thiophene ring instead of a furan ring, which may influence its electronic properties and reactivity.

Uniqueness

Methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate is unique due to the combination of its functional groups and ring systems, which confer specific chemical and biological properties. The presence of both a furan ring and an imidazole ring, along with the hydroxymethyl and benzyl groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 5-[[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-23-17(22)16-8-7-15(24-16)12-25-18-19-9-14(11-21)20(18)10-13-5-3-2-4-6-13/h2-9,21H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWKIPMNVIQNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC=C(N2CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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